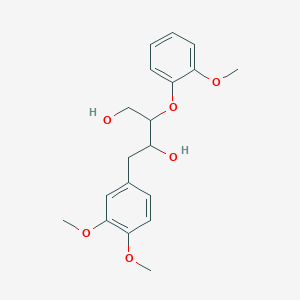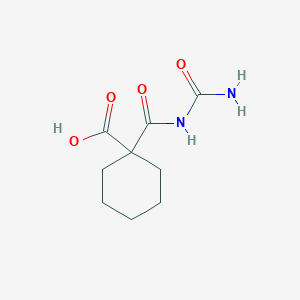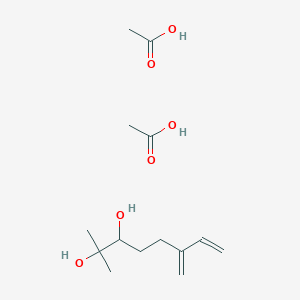
2,4,4,6-Tetrabromodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,6-Tetrabromodecane is an organic compound belonging to the class of brominated alkanes. It is characterized by the presence of four bromine atoms attached to a decane backbone. Brominated alkanes are known for their applications in various fields, including flame retardants, pharmaceuticals, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,6-Tetrabromodecane typically involves the bromination of decane. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The process involves the controlled addition of bromine to decane under optimized conditions to achieve high yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,4,6-Tetrabromodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form lower brominated alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Lower brominated alkanes.
Oxidation: Brominated alcohols or carboxylic acids.
Applications De Recherche Scientifique
2,4,4,6-Tetrabromodecane finds applications in various scientific research fields:
Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,4,6-Tetrabromodecane involves its interaction with molecular targets through the bromine atoms. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include:
Electrophilic Substitution: The bromine atoms act as electrophiles, facilitating the substitution of other functional groups.
Radical Reactions: The compound can undergo homolytic cleavage to form bromine radicals, which can initiate chain reactions.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromophenol: A brominated phenol with three bromine atoms.
2,4,6-Tribromoaniline: A brominated aniline with three bromine atoms.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A brominated cyclohexadienone with four bromine atoms.
Uniqueness: 2,4,4,6-Tetrabromodecane is unique due to its linear decane backbone and the specific positioning of the bromine atoms. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
90278-17-4 |
|---|---|
Formule moléculaire |
C10H18Br4 |
Poids moléculaire |
457.87 g/mol |
Nom IUPAC |
2,4,4,6-tetrabromodecane |
InChI |
InChI=1S/C10H18Br4/c1-3-4-5-9(12)7-10(13,14)6-8(2)11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
OBTIIGRXUPLMSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(CC(C)Br)(Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (benzenesulfonyl)[(2,4-dinitrophenyl)sulfanyl]carbamate](/img/structure/B14371095.png)

![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)



![Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane](/img/structure/B14371149.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)

![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)

